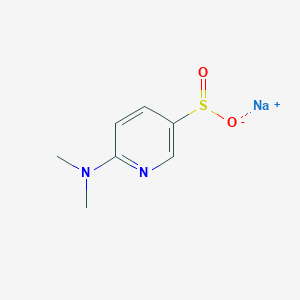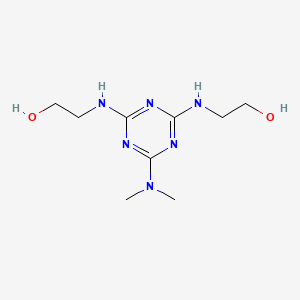
2,2'-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is a complex organic compound with a triazine core. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol typically involves the reaction of dimethylamine with a triazine derivative under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at a temperature range of 0-50°C. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. It can also interact with nucleic acids, affecting gene expression and cellular functions. The pathways involved include signal transduction, metabolic regulation, and cellular communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethanolamine: Similar in structure but lacks the triazine core.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group but differs in the overall structure.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar functional groups but different core structure.
Uniqueness
2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is unique due to its triazine core, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring stability and specific interactions with biological molecules .
Eigenschaften
CAS-Nummer |
92569-07-8 |
|---|---|
Molekularformel |
C9H18N6O2 |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
2-[[4-(dimethylamino)-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C9H18N6O2/c1-15(2)9-13-7(10-3-5-16)12-8(14-9)11-4-6-17/h16-17H,3-6H2,1-2H3,(H2,10,11,12,13,14) |
InChI-Schlüssel |
NJXJIZLNLLGPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)NCCO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


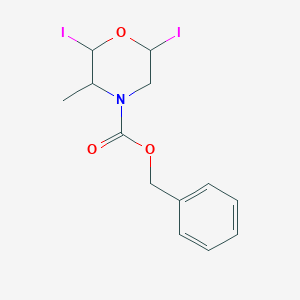
![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)


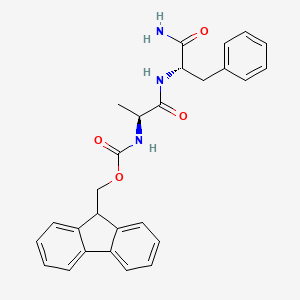


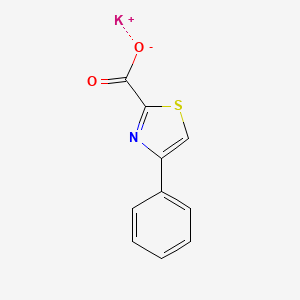

![Pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13127856.png)

